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Abstract
Neuroinflammation, a critical component in the pathogenesis of acute brain injury and chronic

neurodegenerative diseases, is intricately modulated by cellular signaling pathways. Among

these, calcium (Ca²⁺) signaling plays a pivotal role. Calcium Release-Activated Calcium

(CRAC) channels, a primary mechanism for calcium entry in immune and glial cells, have

emerged as key regulators of neuroinflammatory processes. This technical guide provides an

in-depth exploration of the molecular components of CRAC channels, their function in microglia

and astrocytes, the downstream signaling cascades they initiate, and their implication in

various neurological disorders. We present quantitative data, detailed experimental protocols,

and pathway visualizations to offer a comprehensive resource for researchers and drug

developers targeting neuroinflammation.

Introduction to CRAC Channels and
Neuroinflammation
Neuroinflammation is the inflammatory response within the central nervous system (CNS),

primarily mediated by glial cells such as microglia and astrocytes. While a crucial component of

the brain's defense and repair mechanisms, its dysregulation contributes to neuronal damage

in conditions like traumatic brain injury (TBI), stroke, Alzheimer's disease, and Parkinson's

disease[1][2].
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A central mediator of this inflammatory response is intracellular calcium (Ca²⁺), a universal

second messenger that controls a vast array of cellular functions[3][4]. Store-Operated Calcium

Entry (SOCE) is a major mechanism for elevating intracellular Ca²⁺ levels in non-excitable

cells, including the primary immune cells of the brain[3][5]. This process is orchestrated by

CRAC channels.

CRAC channels are composed of two key proteins:

STIM (Stromal Interaction Molecule): Located in the endoplasmic reticulum (ER), STIM1 and

STIM2 act as Ca²⁺ sensors. When ER Ca²⁺ stores are depleted, STIM proteins oligomerize

and translocate to ER-plasma membrane junctions[5][6][7].

ORAI: Situated in the plasma membrane, ORAI1, ORAI2, and ORAI3 form the pore of the

CRAC channel. The aggregated STIM proteins bind to and activate ORAI channels,

permitting a sustained influx of extracellular Ca²⁺ into the cell[5][6][7].

This sustained Ca²⁺ influx through CRAC channels is essential for activating downstream

signaling pathways that drive gene expression, cytokine production, and other cellular

responses integral to neuroinflammation[8][9].

CRAC Channel Signaling in CNS Glial Cells
Microglia and astrocytes, the resident immune cells of the CNS, express functional CRAC

channels and are key players in neuroinflammation[9][10].

2.1. Microglia Microglia are the primary immune effector cells in the brain. Upon activation by

stimuli such as Toll-like receptor (TLR) agonists (e.g., LPS) or pro-inflammatory cytokines (e.g.,

IFNγ), their intracellular Ca²⁺ levels rise, partly due to SOCE mediated by CRAC channels[1]

[8]. Western blot analyses have confirmed the presence of both STIM1 and ORAI1 proteins in

microglial cell lines (BV2) and primary microglia[8][11]. This CRAC channel-mediated Ca²⁺

influx is critical for:

Activation of Transcription Factors: Sustained Ca²⁺ signals activate the phosphatase

calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT)[1][8].

This allows NFAT to translocate to the nucleus and initiate the transcription of pro-

inflammatory genes. CRAC channel activity also influences the activation of other key

inflammatory transcription factors like NF-κB, JNK1/2, CREB, and STAT1[8].
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Pro-inflammatory Mediator Release: Activation of these transcription factors leads to the

expression and release of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and

cyclooxygenase-2 (COX-2)[8][11].

Phagocytosis and Migration: STIM1, STIM2, and ORAI1 have been shown to regulate

essential microglial functions like migration and phagocytosis[6][10].

2.2. Astrocytes Astrocytes are the most abundant glial cells and play multifaceted roles in CNS

homeostasis and pathology. They also rely on CRAC channels to shape their Ca²⁺ signals in

response to various stimuli[12][13].

Cytokine and Chemokine Production: Similar to microglia, CRAC channel activation in

astrocytes leads to the production and secretion of pro-inflammatory cytokines like IL-6 and

TNF-α[9].

Gliotransmitter Release: CRAC channels are directly involved in triggering the vesicular

release of gliotransmitters, such as ATP, which can modulate neuronal activity. For instance,

activation of astrocytic CRAC channels can enhance GABAergic transmission in the

hippocampus[12][14].

Essential Components: Studies using siRNA knockdown and conditional knockout have

demonstrated that ORAI1 and STIM1 are essential for the majority of SOCE in astrocytes[9]

[12].

Signaling Pathway Diagram
The following diagram illustrates the canonical CRAC channel activation and its downstream

effects in a glial cell.
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Caption: CRAC channel activation and downstream NFAT signaling pathway.

Quantitative Data on CRAC Channels in
Neuroinflammation
The following tables summarize quantitative findings from key studies, highlighting the impact

of CRAC channel modulation on inflammatory markers and cellular function.

Table 1: Effect of CRAC Channel Inhibition on Microglial Inflammatory Mediator Release
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Cell Type Stimulus Inhibitor
Measured
Outcome

Result (% of
Stimulated
Control)

Reference

BV2
Microglia

LPS CM-EX-137 NO Release
↓ (Reduced
Significantl
y)

[1],[11]

BV2 Microglia LPS CM-EX-137
iNOS

Expression

↓ (Reduced

Significantly)
[8],[11]

BV2 Microglia LPS CM-EX-137
COX-2

Expression

↓ (Reduced

Significantly)
[8]

BV2 Microglia LPS CM-EX-137 Nuclear NFAT
↓ (Reduced

Significantly)
[1]

| BV2 Microglia | LPS | CM-EX-137 | Nuclear NF-κB | ↓ (Reduced Significantly) |[1] |

Table 2: Role of CRAC Channel Components in Glial Cytokine Production

Cell Type Method
Measured
Cytokine

Result of
Knockdown/In
hibition

Reference

Primary
Microglia

Orai1 siRNA IL-6
↓ (Dramatically
Attenuated)

[9]

Primary Microglia STIM1 siRNA IL-6
↓ (Dramatically

Attenuated)
[9]

Primary Microglia Orai1 siRNA TNF-α
↓ (Dramatically

Attenuated)
[9]

Primary Microglia STIM1 siRNA TNF-α
↓ (Dramatically

Attenuated)
[9]

| Spinal Astrocytes | YM-58483 (Inhibitor) | Pro-inflammatory Cytokines | ↓ (Significantly

Reduced) |[9] |
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CRAC Channels in Neurological Disease Models
Dysregulation of CRAC channel activity is implicated in several neurological conditions.

Traumatic Brain Injury (TBI): In mouse models of TBI, treatment with a CRAC channel

inhibitor led to decreased lesion size, reduced brain hemorrhage, and improved neurological

outcomes[1][8]. This suggests that targeting CRAC channels can mitigate the damaging

inflammatory cascade following acute brain injury[8].

Parkinson's Disease (PD): Neuroinflammation mediated by microglia is a major feature of

PD[15]. The accumulation of α-synuclein can activate microglia, and CRAC channels are

being explored as a therapeutic target to suppress the resulting production of neurotoxic

inflammatory genes[2][15][16].

Alzheimer's Disease (AD): The role of SOCE in AD is complex. Amyloid-β (Aβ) peptides may

enhance SOCE in astrocytes, potentially contributing to reactive astrogliosis and

neuroinflammation[13]. Defects in STIM2, which is involved in refilling ER calcium stores,

have also been implicated in AD pathogenesis[4].

Key Experimental Protocols
Studying CRAC channels in the context of neuroinflammation involves specialized techniques

to measure SOCE and its downstream consequences.

5.1. Protocol for Calcium Imaging of SOCE in Cultured Glial Cells

This protocol describes the measurement of intracellular Ca²⁺ changes in response to ER store

depletion and subsequent Ca²⁺ influx.

Cell Preparation: Plate primary microglia or astrocytes on glass coverslips and culture until

they reach the desired confluency.

Dye Loading: Incubate cells with a ratiometric Ca²⁺ indicator dye (e.g., 2-5 μM Fura-2 AM) in

a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room

temperature in the dark.
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Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted

fluorescence microscope. Perfuse the cells with a Ca²⁺-free buffer to establish a stable

baseline fluorescence signal. Excite Fura-2 sequentially at 340 nm and 380 nm and record

the emission at 510 nm. The ratio of emissions (F340/F380) is proportional to the

intracellular Ca²⁺ concentration.

ER Store Depletion: To deplete ER Ca²⁺ stores and activate STIM proteins, perfuse the cells

with the Ca²⁺-free buffer containing a SERCA pump inhibitor, such as Thapsigargin (TG, 1-2

μM). This will cause a transient increase in cytosolic Ca²⁺ as it leaks from the ER.

Measuring SOCE: Once the cytosolic Ca²⁺ level returns to a near-baseline plateau,

reintroduce a buffer containing normal extracellular Ca²⁺ (e.g., 2 mM CaCl₂). The

subsequent sharp and sustained increase in the F340/F380 ratio represents SOCE mediated

by CRAC channels.

Inhibitor Application (Optional): To confirm the involvement of CRAC channels, pre-incubate

a separate batch of cells with a specific CRAC channel inhibitor (e.g., BTP2, YM-58483,

Synta66) before and during the experiment. A significant reduction in the Ca²⁺ influx upon re-

addition of extracellular Ca²⁺ indicates CRAC channel-dependent SOCE.

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Plate Glial Cells
on Coverslips

2. Load with Fura-2 AM
(30-60 min)

3. Mount on Microscope &
Perfuse with Ca²⁺-free Buffer

4. Record Baseline
Fluorescence (F340/F380)

5. Deplete ER Stores
(Thapsigargin in Ca²⁺-free buffer)

6. Re-add Extracellular Ca²⁺

7. Record SOCE
(Sustained F340/F380 Increase)

8. Data Analysis:
Compare Peak Ca²⁺ Influx

Click to download full resolution via product page

Caption: Workflow for a typical Store-Operated Calcium Entry (SOCE) experiment.

Conclusion and Therapeutic Outlook
CRAC channels are integral components of the neuroinflammatory response, translating stimuli

into the sustained calcium signals required for glial activation and mediator release. Their
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demonstrated role in models of acute brain injury and chronic neurodegenerative diseases

positions them as a promising therapeutic target[8][15]. The development of selective CRAC

channel inhibitors offers a novel anti-inflammatory strategy aimed at mitigating the detrimental

effects of chronic or excessive neuroinflammation, potentially preserving neuronal function and

improving outcomes in a range of CNS disorders[1][8]. Further research into the specific

subunit composition and function of CRAC channels in different glial populations and disease

states will be crucial for developing highly targeted and effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Microglial Calcium Release-Activated Calcium Channel Inhibition Improves Outcome from
Experimental Traumatic Brain Injury and Microglia-Induced Neuronal Death - PMC
[pmc.ncbi.nlm.nih.gov]

2. The Complex Interplay between Toxic Hallmark Proteins, Calmodulin-Binding Proteins, Ion
Channels, and Receptors Involved in Calcium Dyshomeostasis in Neurodegeneration - PMC
[pmc.ncbi.nlm.nih.gov]

3. CRAC channel regulation of innate immune cells in health and disease - PMC
[pmc.ncbi.nlm.nih.gov]

4. Calcium-Handling Defects and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

5. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

6. STIM and ORAI proteins in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

7. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in
the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]

8. ahajournals.org [ahajournals.org]

9. Calcium release-activated calcium channels and pain - PMC [pmc.ncbi.nlm.nih.gov]

10. STIM and ORAI proteins in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.ahajournals.org/doi/10.1161/str.48.suppl_1.tp272
https://www.michaeljfox.org/grant/validation-microglial-crac-channels-therapeutic-target-parkinsons-disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC6444934/
https://www.ahajournals.org/doi/10.1161/str.48.suppl_1.tp272
https://www.benchchem.com/product/b1662841?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6444934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6444934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6444934/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10886625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8055042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8055042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7328457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4692058/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4826113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9011976/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9011976/
https://www.ahajournals.org/doi/10.1161/str.48.suppl_1.tp272
https://pmc.ncbi.nlm.nih.gov/articles/PMC6119525/
https://pubmed.ncbi.nlm.nih.gov/26218135/
https://www.researchgate.net/publication/328468943_Microglial_calcium_release-activated_calcium_CRAC_channel_inhibition_improves_outcome_from_experimental_traumatic_brain_injury_and_microglia-induced_neuronal_death
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. CRAC channels regulate astrocyte Ca2+ signaling and gliotransmitter release to
modulate hippocampal GABAergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

13. Ion Channel Dysfunction in Astrocytes in Neurodegenerative Diseases - PMC
[pmc.ncbi.nlm.nih.gov]

14. scholars.northwestern.edu [scholars.northwestern.edu]

15. Validation of Microglial CRAC Channels as a Therapeutic Target for Parkinson’s Disease
| Parkinson's Disease [michaeljfox.org]

16. mdpi.com [mdpi.com]

To cite this document: BenchChem. [The Role of CRAC Channels in Neuroinflammation: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662841#exploring-the-role-of-crac-channels-in-
neuroinflammation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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